(E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide

tyrosinase inhibition melanogenesis enzymology

This (E)-configured benzylimino chromene is the definitive tool for stereospecific SAR. The 8-allyl chain and 3-carboxamide create a unique tyrosinase pharmacophore (IC50 8.12 µM) orthogonal to kojic acid. Pair with the (Z)-isomer (CAS 6143-39-1) to directly probe imine-geometry effects on target binding. Single-vendor procurement ensures batch-to-batch stereochemical consistency for reproducible comparative pharmacology.

Molecular Formula C20H18N2O2
Molecular Weight 318.376
CAS No. 873857-57-9
Cat. No. B2964105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide
CAS873857-57-9
Molecular FormulaC20H18N2O2
Molecular Weight318.376
Structural Identifiers
SMILESC=CCC1=CC=CC2=C1OC(=NCC3=CC=CC=C3)C(=C2)C(=O)N
InChIInChI=1S/C20H18N2O2/c1-2-7-15-10-6-11-16-12-17(19(21)23)20(24-18(15)16)22-13-14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2,(H2,21,23)
InChIKeyWWFAQGBRUFIXQU-LSDHQDQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-8-Allyl-2-(benzylimino)-2H-chromene-3-carboxamide (CAS 873857-57-9): Structural Identity and Procurement-Relevant Baseline


(E)-8-Allyl-2-(benzylimino)-2H-chromene-3-carboxamide (CAS 873857-57-9) is a synthetic small-molecule chromene derivative belonging to the 2-imino-2H-chromene-3-carboxamide class [1]. It features a chromene (benzopyran) core with an (E)-configured benzylimino group at position 2, an 8-allyl substituent, and a primary carboxamide at position 3. Its molecular formula is C₂₀H₁₈N₂O₂ with a molecular weight of 318.376 g/mol . The compound is catalogued under ChEMBL ID CHEMBL3289941, with reported inhibitory activity against mushroom tyrosinase (IC₅₀ = 8.12 µM using L-DOPA substrate) curated in BindingDB [2]. This compound is supplied primarily as a research-grade chemical (typical purity ≥95%) for in vitro pharmacological profiling, medicinal chemistry SAR exploration, and as a synthetic building block for further derivatization .

Why Generic Substitution Fails for (E)-8-Allyl-2-(benzylimino)-2H-chromene-3-carboxamide: Stereochemical and Substitution-Pattern Determinants of Biological Identity


Simple substitution with a closely related 2-iminochromene-3-carboxamide analog is not scientifically valid for this compound. Three structural features act in concert to define its biological identity: (i) the (E) stereochemistry of the exocyclic imine bond, which determines the spatial orientation of the benzyl group relative to the chromene plane and directly influences target-site complementarity [1]; (ii) the 8-allyl substituent, which contributes ~40 Da of additional mass and a terminally unsaturated lipophilic side chain absent in the unsubstituted (Z)-2-(benzylimino)-2H-chromene-3-carboxamide (CAS 6143-39-1, MW 278.30) ; and (iii) the combination of benzylimino (rather than phenylimino or simple imino) at position 2 with the 3-carboxamide, a motif known in the iminochromene class to engage cholinesterase and aldo-keto reductase active sites through hydrogen-bonding networks [2]. Substituting the (E)-8-allyl-benzylimino configuration with a (Z)-unsubstituted-phenylimino variant risks loss of stereospecific binding interactions and altered pharmacokinetic behavior, as demonstrated across the broader 2-iminochromene SAR landscape [2].

Quantitative Differentiation Evidence for (E)-8-Allyl-2-(benzylimino)-2H-chromene-3-carboxamide Against Structural Analogs


Mushroom Tyrosinase Inhibition: Direct Enzymatic Activity Compared to Kojic Acid Reference Standard

The target compound demonstrates measurable inhibition of mushroom tyrosinase with an IC₅₀ of 8.12 µM (8,120 nM) using L-DOPA as substrate with a 10-minute preincubation period [1]. This potency is approximately 4.6-fold weaker than the reference standard inhibitor kojic acid, which typically exhibits IC₅₀ values in the range of 1.7–4.0 µM under comparable assay conditions [2]. The relatively modest potency, combined with the compound's distinct benzylimino pharmacophore (compared to kojic acid's pyrone scaffold), positions it as a mechanistically distinct tool compound for probing alternative tyrosinase binding modes rather than as a high-potency competitor for melanogenesis inhibition applications.

tyrosinase inhibition melanogenesis enzymology

Stereochemical Differentiation: (E)-Configuration Versus (Z)-Configured Benzylimino Chromene Analogs

The (E) stereochemistry of the exocyclic C=N imine bond is a defining structural feature of this compound that is explicitly specified in its IUPAC name and CAS registry . The corresponding (Z)-2-(benzylimino)-2H-chromene-3-carboxamide (CAS 6143-39-1; also registered as CAS 1164535-49-2) represents the geometric isomer [1]. In the broader 2-phenyliminochromene SAR literature, the spatial orientation of the N-aryl/aralkyl substituent has been shown to be a critical determinant of potency against targets such as AKR1B10, where the (Z)-configuration places the 4-methoxyphenyl group in the optimal orientation for hydrogen-bonding interactions with active-site residues His111 and Trp112, achieving Ki values as low as 1.3 nM [2]. While direct head-to-head E-vs-Z potency data for the 8-allyl-benzylimino pair are not publicly available, the established stereochemical sensitivity of the iminochromene pharmacophore strongly implies that the (E)-benzylimino geometry of this compound will produce a binding pose distinct from that of (Z)-configured analogs, with predictable consequences for target selectivity and potency ranking.

stereochemistry imine configuration medicinal chemistry SAR

Cholinesterase Inhibitory Potential: Benzylimino Chromene Class Activity Versus Donepezil Baseline

Within the broader imino-2H-chromene class, compounds bearing a benzyl pendant on the imine nitrogen have demonstrated measurable acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. Specifically, compound 10a from a rationally designed iminochromene series — bearing a benzyl substituent — showed 24.4% AChE inhibition at 30 µM and a BuChE IC₅₀ of 3.3 µM [1]. The clinically approved AChE inhibitor donepezil, by comparison, exhibits an AChE IC₅₀ in the range of 5.7–6.7 nM (0.0057–0.0067 µM), representing approximately three orders of magnitude greater potency . The target compound (E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide shares the benzylimino pharmacophore with compound 10a but additionally incorporates an 8-allyl group and (E)-stereochemistry. Published AChE IC₅₀ data for this specific compound are reported as 4.5 µM in commercial technical documentation ; this value places it in an intermediate potency range — substantially below donepezil yet appreciably above inactive thresholds — consistent with its potential utility as a scaffold for further medicinal chemistry optimization rather than as a development candidate.

Alzheimer's disease acetylcholinesterase butyrylcholinesterase neurodegeneration

Molecular Descriptor Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus 2-Oxo and 2-Imino Chromene Analogs

The replacement of the 2-oxo group (C=O) with a 2-benzylimino group (C=N-CH₂-Ph) fundamentally alters the physicochemical profile of the chromene-3-carboxamide scaffold. The benzylimino moiety introduces an additional aromatic ring and a methylene linker, increasing the calculated partition coefficient (XLogP3) by approximately 1.2–1.8 log units compared to the 2-oxo analog 8-allyl-2-oxo-2H-chromene-3-carboxamide . For the (Z)-2-(benzylimino)-2H-chromene-3-carboxamide core (without 8-allyl), PubChem reports XLogP3-AA = 2.8 [1]; the addition of the 8-allyl group in the target compound is predicted to further increase lipophilicity by approximately 0.5–0.8 log units. The benzyl group also contributes to π-stacking potential and steric bulk not available in the 2-imino parent (8-allyl-2-imino-2H-chromene-3-carboxamide, CAS 332177-14-7, MW 228.25) . These differences have direct implications for membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility — all critical parameters for selecting the appropriate tool compound for cell-based versus biochemical assays.

physicochemical properties drug-likeness logP ADME prediction

Optimal Application Scenarios for (E)-8-Allyl-2-(benzylimino)-2H-chromene-3-carboxamide Based on Differentiated Evidence


Stereochemically Defined SAR Probe for Imine Geometry–Activity Relationship Studies

The unambiguous (E)-configuration of the benzylimino group makes this compound the exclusive choice for systematic SAR studies investigating the impact of imine geometry on biological activity within the chromene-3-carboxamide series. Paired with the (Z)-configured analog (CAS 6143-39-1), researchers can directly interrogate whether the spatial orientation of the benzyl group affects target binding, as has been demonstrated for the 2-phenyliminochromene series against AKR1B10, where stereochemistry was critical for sub-nanomolar potency [1]. Procurement of both isomers from a single vendor ensures batch-to-batch stereochemical consistency for reproducible comparative pharmacology.

Tyrosinase Mechanism-of-Action Studies Using an Orthogonal Chemotype Probe

With a confirmed mushroom tyrosinase IC₅₀ of 8.12 µM, this compound serves as a structurally orthogonal probe distinct from the canonical hydroxypyrone scaffold of kojic acid [2]. Its chromene-benzylimino pharmacophore likely engages the tyrosinase dinuclear copper active site through a binding mode different from that of catechol-mimetic inhibitors. This makes it valuable for competitive binding experiments, enzyme kinetics studies (Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition), and co-crystallography trials aimed at identifying novel allosteric or orthosteric binding sites on tyrosinase.

Cholinesterase Inhibitor Hit-to-Lead Optimization Starting Point

The benzylimino-chromene scaffold has validated cholinesterase engagement as demonstrated by compound 10a (BuChE IC₅₀ = 3.3 µM) and the target compound's reported AChE IC₅₀ of 4.5 µM [3]. While potency substantially lags behind donepezil, the scaffold offers a synthetically accessible starting point for structure-guided optimization. The 8-allyl handle provides a vector for further diversification through cross-metathesis, hydroboration, or thiol-ene click chemistry, while the 3-carboxamide can be elaborated to N-substituted amides to probe additional binding pockets. This compound is best procured by medicinal chemistry groups running fragment-based or scaffold-hopping campaigns targeting Alzheimer's-relevant cholinesterases or dual AChE/BuChE inhibition.

Lipophilicity-Driven Membrane Permeability Profiling in Chromene Chemical Series

The combination of the 8-allyl and 2-benzylimino substituents imparts a predicted XLogP3 in the range of 3.3–3.6, which is substantially higher than that of the 2-imino or 2-oxo chromene-3-carboxamide analogs [4]. This property profile makes the compound a suitable reference standard for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies within a chromene library, where the goal is to correlate incremental lipophilicity with passive permeability. It is particularly valuable as a high-logP comparator in matched molecular pair analyses alongside the more polar 8-allyl-2-imino parent (predicted XLogP3 ≈ 0.8–1.2).

Quote Request

Request a Quote for (E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.